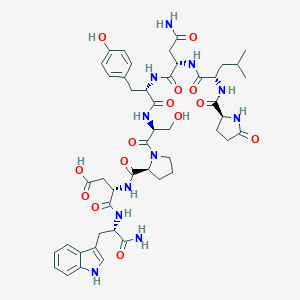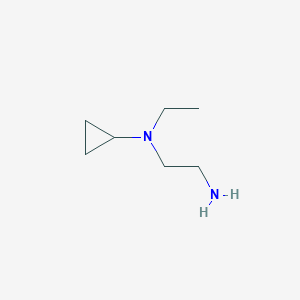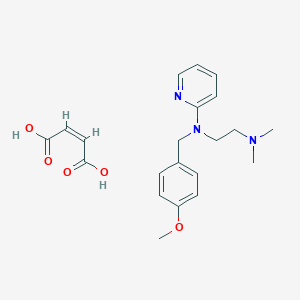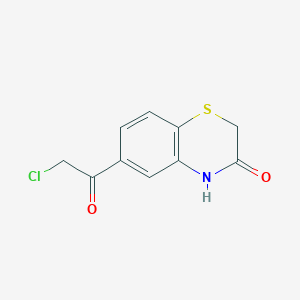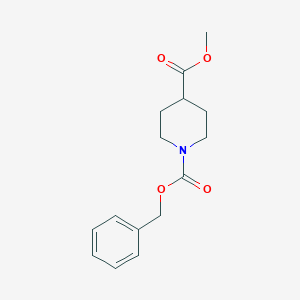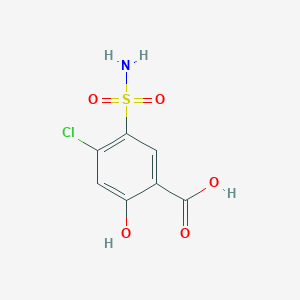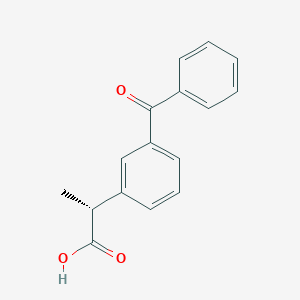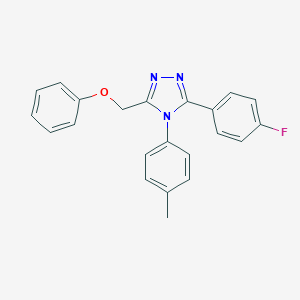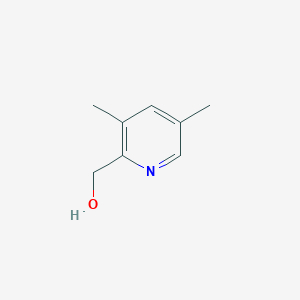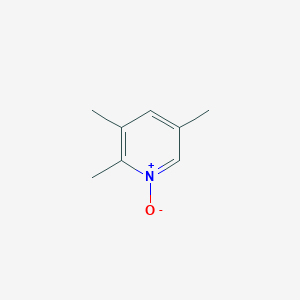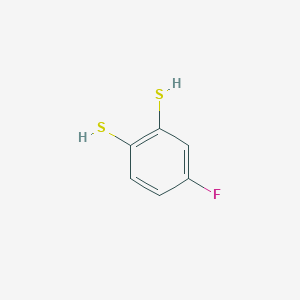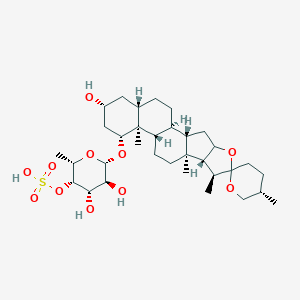
Brisbagenin fucoside-4-(hydrogen sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brisbagenin fucoside-4-(hydrogen sulfate) is a natural compound that has been found in various medicinal plants. It is a triterpenoid saponin and has been shown to possess various biological activities. In recent years, there has been an increased interest in the synthesis and study of this compound due to its potential therapeutic applications.
Mechanism of Action
Brisbagenin fucoside-4-(hydrogen sulfate) exerts its biological effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation. The compound has also been shown to induce apoptosis in cancer cells, which can help prevent tumor growth. Additionally, it has been shown to inhibit the replication of certain viruses, such as the influenza virus.
Biochemical and physiological effects:
Brisbagenin fucoside-4-(hydrogen sulfate) has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which can help prevent cellular damage. The compound has also been shown to regulate glucose metabolism, which can help prevent diabetes. Additionally, it has been shown to have a positive effect on liver function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Brisbagenin fucoside-4-(hydrogen sulfate) in lab experiments is its natural origin. This can help reduce the risk of toxicity and side effects. However, the compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are several future directions for the study of Brisbagenin fucoside-4-(hydrogen sulfate). One area of research is the development of novel synthesis methods to increase the availability of the compound for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of the compound. Finally, the development of Brisbagenin fucoside-4-(hydrogen sulfate) derivatives may lead to the development of more potent and selective therapeutic agents.
Synthesis Methods
Brisbagenin fucoside-4-(hydrogen sulfate) can be synthesized from various plant sources. One of the most common methods is the extraction of the compound from the roots of the medicinal plant, Anemarrhena asphodeloides. The extracted compound is then purified using various chromatographic techniques.
Scientific Research Applications
Brisbagenin fucoside-4-(hydrogen sulfate) has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, anti-viral, and anti-diabetic properties. The compound has also been shown to have a positive effect on the immune system.
properties
CAS RN |
151589-15-0 |
|---|---|
Product Name |
Brisbagenin fucoside-4-(hydrogen sulfate) |
Molecular Formula |
C33H54O11S |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
[(2S,3S,4S,5S,6S)-4,5-dihydroxy-6-[(1S,2S,5'S,7S,8R,9S,12S,13S,14R,16R,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14-yl]oxy-2-methyloxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C33H54O11S/c1-16-8-11-33(40-15-16)17(2)26-24(43-33)14-23-21-7-6-19-12-20(34)13-25(32(19,5)22(21)9-10-31(23,26)4)42-30-28(36)27(35)29(18(3)41-30)44-45(37,38)39/h16-30,34-36H,6-15H2,1-5H3,(H,37,38,39)/t16-,17-,18-,19-,20+,21+,22-,23-,24?,25+,26-,27-,28-,29+,30+,31-,32-,33?/m0/s1 |
InChI Key |
VEBWDEUHONOFKN-BEPJGEAPSA-N |
Isomeric SMILES |
C[C@H]1CCC2([C@H]([C@H]3C(O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)O)O[C@@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)C)OS(=O)(=O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)O)C)C)C)OC1 |
synonyms |
1-O-(fucopyranosyl-(4'-sulfate))-5-spirostane-1,3-diol 1-O-FucSO4-SSD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



